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Compound of Interest

Compound Name: MC4033

Cat. No.: B13910147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the histone acetyltransferase (HAT) inhibitor

MC4033 and its parent compound, C646. We objectively analyze their performance based on

experimental data, offering insights into their distinct mechanisms of action, selectivity, and

cellular effects. This information is intended to assist researchers in selecting the appropriate

chemical probe for their specific experimental needs.

Introduction
C646 is a widely recognized, cell-permeable small molecule that competitively inhibits the HAT

activity of p300 and its paralog, CREB-binding protein (CBP), with a reported Ki of 400 nM.[1]

[2][3][4][5] It has been instrumental in elucidating the roles of p300/CBP in various biological

processes, including transcriptional regulation and cell signaling. Building upon the chemical

scaffold of C646, MC4033 was developed as a first-in-class selective inhibitor of a different

lysine acetyltransferase, KAT8 (also known as MOF or MYST1).[6][7] This guide dissects the

key differences in their efficacy and selectivity, providing a clear rationale for their distinct

applications.

Mechanism of Action and Target Selectivity
The primary distinction between C646 and MC4033 lies in their target enzymes. C646 acts as

a competitive inhibitor at the acetyl-CoA binding site of p300/CBP. In contrast, MC4033 was
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engineered from the C646 core structure to specifically target KAT8, demonstrating minimal

activity against p300/CBP and other KATs.[7]

A significant point of divergence is their effect on lysine deacetylases (KDACs). While C646 has

been shown to inhibit Class I and II HDACs at micromolar concentrations, MC4033 displays no

inhibitory activity against the tested panel of KDACs, highlighting its superior selectivity as a

KAT8-specific probe.[7][8]

Quantitative Data Presentation
The following tables summarize the quantitative data on the inhibitory activity and cellular

effects of both compounds.

Table 1: Inhibitory Potency

Compound Primary Target
Inhibition Constant
(Ki)

IC50 (Enzymatic
Assay)

C646 p300/CBP (KAT3B/A) 400 nM[1][2][3][4] 1.6 µM[2]

MC4033 KAT8 Not Reported Low-micromolar[7]

Table 2: Cellular Antiproliferative Activity (IC50)

Compound
HCT116
(Colon)

H1299 (Lung) A549 (Lung)
U937
(Leukemia)

C646 Not Reported ~10 µM (NSCL) Not Reported Not Reported

MC4033 39.4 µM[9] 52.1 µM[9] 41 µM[9] 30.1 µM[9]

Signaling Pathways and Cellular Effects
C646: As an inhibitor of the global transcriptional coactivators p300/CBP, C646 impacts

numerous signaling pathways. Its primary cellular effect is the reduction of histone H3 and H4

acetylation.[1][3] This leads to the modulation of pathways regulated by acetylation, such as the
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NF-κB and p53 pathways, often resulting in the induction of apoptosis, cell cycle arrest, and

autophagy.[4][8][10][11]
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MC4033: The effects of MC4033 are specifically linked to the inhibition of KAT8. The primary

catalytic activity of KAT8 is the acetylation of histone H4 at lysine 16 (H4K16ac).[7]

Consequently, treatment with MC4033 leads to a dose-dependent reduction in H4K16ac levels.

[7][9] This specific epigenetic alteration results in antiproliferative effects and the induction of

apoptosis and autophagy in various cancer cell lines.[6][9]
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Logical Relationship
MC4033 was rationally designed by modifying the chemical structure of its parent compound,

C646, to achieve a different target selectivity. This effort successfully shifted the inhibitory

activity from the KAT3 family (p300/CBP) to KAT8.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for assays used to characterize C646 and MC4033.

Histone Acetyltransferase (HAT) Inhibition Assay
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This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific

HAT.

Principle: A recombinant HAT enzyme (e.g., p300 or KAT8) is incubated with a histone

substrate (e.g., H3 or H4 peptide), acetyl-CoA, and varying concentrations of the inhibitor.

The level of acetylation is then measured, typically using a fluorescence- or luminescence-

based detection method.

Procedure:

Add HAT assay buffer, histone peptide substrate, and the inhibitor (C646 or MC4033) at

various concentrations to the wells of a microplate.

Initiate the reaction by adding the recombinant HAT enzyme and acetyl-CoA.

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

Stop the reaction and add a developing solution that detects the product (acetylated

histone) or the byproduct (Coenzyme A).

Read the signal (fluorescence or luminescence) using a plate reader.

Calculate the percent inhibition for each concentration and determine the IC50 value by

fitting the data to a dose-response curve.

Western Blot for Histone Acetylation
This method is used to assess the effect of inhibitors on histone acetylation levels within cells.

Principle: Cells are treated with the inhibitor, and total histones are extracted. Specific

antibodies are used to detect the acetylation level at a particular lysine residue (e.g.,

H4K16ac for MC4033) or global H3/H4 acetylation for C646.

Procedure:

Culture cells (e.g., HCT116, HT29) to approximately 70-80% confluency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat the cells with various concentrations of MC4033, C646, or a vehicle control (DMSO)

for a specified duration (e.g., 24-72 hours).

Harvest the cells and perform histone extraction using an acid extraction protocol.

Quantify protein concentration using a BCA or Bradford assay.

Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Block the membrane and probe with a primary antibody specific for the acetylation mark of

interest (e.g., anti-H4K16ac) and a loading control (e.g., anti-total Histone H3).

Incubate with a corresponding HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Quantify band intensities to determine the relative change in acetylation.
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Conclusion
MC4033 and C646 are valuable but distinct chemical tools for epigenetic research.

C646 remains a potent and widely used inhibitor of p300/CBP. It is suitable for studying

biological processes where these global coactivators play a key role. However, researchers

should be aware of its potential off-target effects on HDACs at higher concentrations.

MC4033 represents a significant advancement, offering high selectivity for KAT8. It is the

superior choice for specifically investigating the functions of KAT8 and the downstream

consequences of reduced H4K16 acetylation, without the confounding effects of p300/CBP

or HDAC inhibition.

The choice between these two compounds should be dictated by the specific scientific question

and the desired level of target selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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